1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione
Overview
Description
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione, also known as MBZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBZP belongs to the class of benzodiazepine derivatives and has been found to exhibit promising activity in various biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione is not fully understood. However, studies suggest that it may interact with the GABA-A receptor, which is responsible for regulating the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This compound may enhance the activity of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit low toxicity and minimal side effects, making it a safe candidate for in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione. One direction is to investigate its potential as a therapeutic agent for anxiety disorders, such as generalized anxiety disorder and panic disorder. Another direction is to explore its anti-tumor properties and its potential as a chemotherapeutic agent. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been reported to possess anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-15-7-12-20-21(13-15)29-23(25-20)17-8-10-18(11-9-17)26-22(27)14-19(24(26)28)16-5-3-2-4-6-16/h2-13,19H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXTKUUEZGRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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